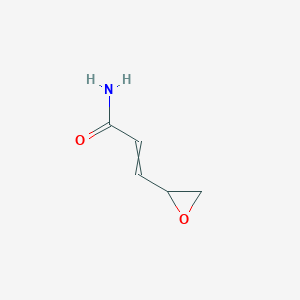

3-(Oxiran-2-yl)prop-2-enamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

65423-13-4 |

|---|---|

Molecular Formula |

C5H7NO2 |

Molecular Weight |

113.11 g/mol |

IUPAC Name |

3-(oxiran-2-yl)prop-2-enamide |

InChI |

InChI=1S/C5H7NO2/c6-5(7)2-1-4-3-8-4/h1-2,4H,3H2,(H2,6,7) |

InChI Key |

LQNAGRRRLFOXGG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)C=CC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Oxiran 2 Yl Prop 2 Enamide

Strategies for Epoxide Ring Formation within Acrylamide (B121943) Frameworks

A crucial step in the synthesis of 3-(oxiran-2-yl)prop-2-enamide is the introduction of the oxirane ring. This is typically achieved through the epoxidation of a suitable unsaturated precursor.

Epoxidation of Conjugated Dienamide Precursors

One viable strategy involves the selective epoxidation of a conjugated dienamide precursor, such as (2E,4E)-penta-2,4-dienamide. This approach leverages the differential reactivity of the double bonds within the dienamide system. The terminal double bond is generally more susceptible to epoxidation due to steric and electronic factors.

Common epoxidizing agents for this transformation include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The reaction conditions, such as solvent and temperature, would need to be carefully optimized to favor the formation of the desired mono-epoxide and minimize potential side reactions, such as the opening of the newly formed epoxide ring or epoxidation of the second double bond.

Table 1: Comparison of Epoxidation Reagents for Dienamide Precursors

| Epoxidizing Agent | Typical Reaction Conditions | Selectivity | Potential Side Reactions |

| m-CPBA | CH₂Cl₂, 0 °C to rt | Good for terminal double bond | Over-epoxidation, ring-opening |

| Magnesium monoperoxyphthalate (MMPP) | Alcohols, rt | Can offer different selectivity | Slower reaction rates |

| Dioxiranes (e.g., DMDO) | Acetone, low temperature | High reactivity, neutral conditions | Requires preparation of the reagent |

Stereoselective Epoxidation Approaches

Achieving stereocontrol in the formation of the epoxide ring is a significant challenge in the synthesis of this compound. Asymmetric epoxidation methods can be employed to introduce chirality at the oxirane ring.

One of the most renowned methods for asymmetric epoxidation is the Sharpless asymmetric epoxidation. While this method is traditionally used for allylic alcohols, modifications or the use of related catalytic systems could potentially be adapted for acrylamide substrates. This would involve the use of a chiral catalyst, typically a titanium tartrate complex, and a hydroperoxide as the oxidant. The choice of the chiral ligand (e.g., (+)- or (-)-diethyl tartrate) would determine the stereochemistry of the resulting epoxide.

Another approach involves the use of chiral epoxidation catalysts that are not based on the Sharpless methodology. For instance, Jacobsen-Katsuki epoxidation, which utilizes a chiral manganese-salen complex, is effective for the epoxidation of cis-disubstituted and trisubstituted olefins and could be explored for suitable acrylamide precursors.

Synthesis of the Acrylamide Moiety

The formation of the acrylamide functional group is another cornerstone of the synthesis. This involves both the creation of the amide bond and the construction of the α,β-unsaturated system.

Amide Bond Formation Techniques (e.g., Schotten-Baumann Method)

The Schotten-Baumann reaction is a classic and widely used method for the synthesis of amides from amines and acid chlorides. iitk.ac.inwikipedia.org In the context of this compound synthesis, this would involve the reaction of 3-(oxiran-2-yl)prop-2-enoyl chloride with ammonia (B1221849) or an appropriate nitrogen source. The reaction is typically carried out in a two-phase system consisting of an organic solvent and water, with a base in the aqueous phase to neutralize the hydrochloric acid generated during the reaction. wikipedia.org This prevents the protonation of the amine, allowing it to act as a nucleophile. byjus.com

Table 2: Common Conditions for Schotten-Baumann Reaction

| Amine Source | Acid Chloride | Base | Solvent System | Typical Yields |

| Aqueous Ammonia | 3-(oxiran-2-yl)prop-2-enoyl chloride | NaOH | Dichloromethane/Water | Moderate to High |

| Ammonium (B1175870) Chloride | 3-(oxiran-2-yl)prop-2-enoyl chloride | Pyridine | Dichloromethane | Moderate |

Beyond the Schotten-Baumann reaction, other modern amide bond-forming techniques could be employed. These include the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to activate the corresponding carboxylic acid, 3-(oxiran-2-yl)prop-2-enoic acid, for reaction with an amine.

Construction of the α,β-Unsaturated System

The α,β-unsaturated amide system can be constructed through various olefination reactions. organic-chemistry.org The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for this purpose. This would involve the reaction of an appropriate phosphonate (B1237965) ylide with glyoxal (B1671930) or a related aldehyde, followed by amidation. The HWE reaction generally provides excellent control over the geometry of the newly formed double bond, favoring the (E)-isomer.

Another approach is the Wittig reaction, which involves the reaction of a phosphorus ylide with an aldehyde. While the Wittig reaction is a versatile method for alkene synthesis, it may offer less stereocontrol compared to the HWE reaction for the formation of (E)-α,β-unsaturated amides.

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, could also be utilized. This might involve the coupling of acrylamide with an appropriate vinyl epoxide derivative.

Convergent and Divergent Synthetic Approaches

In contrast, a divergent synthesis would start from a common intermediate that is then elaborated to introduce the required functional groups. An example would be the synthesis of a dienamide precursor, which is then subjected to selective epoxidation. This approach allows for the synthesis of various analogs by modifying the later steps of the synthetic sequence.

The choice between a convergent and divergent approach will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the need for analog synthesis.

Green Chemistry Principles in the Synthesis of Epoxide-Acrylamide Compounds

The integration of green chemistry principles into the synthesis of epoxide-acrylamide compounds, such as this compound (commonly known as glycidyl (B131873) acrylamide), is crucial for developing environmentally benign and efficient manufacturing processes. These principles focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. Key strategies include the use of alternative solvents, efficient catalytic systems, and renewable feedstocks.

One of the most effective green methodologies for synthesizing related glycidyl esters is Phase Transfer Catalysis (PTC). buct.edu.cnniscair.res.inresearchgate.net PTC facilitates the reaction between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. princeton.edu This technique is advantageous as it can enhance reaction rates, allow for the use of water as a solvent, enable milder reaction conditions, and simplify the separation of products and by-products. niscair.res.inprinceton.edu

A notable application of this method is in the synthesis of glycidyl acrylate (B77674), a structurally similar compound, from epichlorohydrin (B41342) and sodium acrylate. buct.edu.cn In this process, a phase transfer catalyst such as benzyltrimethylammonium (B79724) chloride facilitates the transfer of the acrylate anion from the aqueous phase to the organic phase (epichlorohydrin), where it reacts to form the desired product. buct.edu.cn The primary by-product, sodium chloride, is easily removed by water washing, aligning with the green chemistry principle of designing for degradation or easy removal of by-products. buct.edu.cn Research has identified optimal conditions for this synthesis to maximize yield and purity. buct.edu.cn

| Parameter | Optimal Condition |

|---|---|

| Molar Ratio (Epichlorohydrin : Sodium Acrylate) | 5:1 |

| Catalyst | Benzyltrimethylammonium Chloride (TEBA) |

| Reaction Temperature | 90°C |

| Reaction Time | 2 hours |

| Overall Yield | 78.2% |

| Product Purity | 97.0% |

The principles of green chemistry are systematically addressed through various synthetic strategies for epoxide-acrylamide and related compounds. The application of these principles helps to reduce the environmental footprint of the chemical process.

| Green Chemistry Principle | Application in Synthesis | Reference |

|---|---|---|

| Prevention | Optimizing reactions to generate minimal waste, with by-products like NaCl being easily manageable. | buct.edu.cn |

| Atom Economy | Employing addition and substitution reactions that incorporate a high proportion of reactant atoms into the final product. | buct.edu.cnijarsct.co.in |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little to no toxicity. The main by-product (NaCl) is non-hazardous. | buct.edu.cn |

| Safer Solvents and Auxiliaries | Utilizing water as a reaction medium in PTC, which is non-toxic, non-flammable, and environmentally benign. Some methods aim for solvent-free conditions. | buct.edu.cnresearchgate.net |

| Catalysis | Using catalytic amounts of phase transfer agents to enhance reaction efficiency, which are often more environmentally friendly than stoichiometric reagents. | niscair.res.inprinceton.edu |

| Reduce Derivatives | Direct synthesis from precursors like sodium acrylate and epichlorohydrin avoids unnecessary protection/deprotection steps. | buct.edu.cnijarsct.co.in |

Furthermore, the broader lifecycle of the reactants is a key consideration. The industrial production of acrylamide, a core component, has shifted towards greener methods. The enzymatic conversion of acrylonitrile (B1666552) to acrylamide using nitrile hydratase is a prime example of biocatalysis replacing traditional, more hazardous chemical hydration processes. This bioprocess offers high selectivity and conversion rates under mild conditions.

Looking forward, the development of enzymatic pathways for the epoxidation step represents a promising frontier. While many biosynthetic enzymes that form epoxides are known, such as P450-dependent epoxidases, their specific application to create the oxirane ring in compounds like glycidyl acrylamide is an area for future research. nih.gov The use of enzymes could offer high stereospecificity and further reduce the reliance on chemical oxidants and catalysts. nih.gov

Chemical Reactivity and Reaction Mechanisms of 3 Oxiran 2 Yl Prop 2 Enamide

Epoxide Ring-Opening Reactions

The high ring strain of the epoxide (oxirane) ring makes it susceptible to ring-opening reactions with a wide range of nucleophiles. These reactions are fundamental to the synthetic utility of epoxides, leading to the formation of 1,2-difunctionalized compounds.

Epoxides readily react with nucleophiles containing heteroatoms, such as amines, alcohols, and thiols, through a bimolecular nucleophilic substitution (SN2) mechanism. In the case of amines, the reaction, often termed aminolysis, yields valuable β-amino alcohols. nih.govnih.gov The nitrogen atom of the amine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. This attack forces the C-O bond to break, relieving the ring strain and forming a new carbon-nitrogen bond. The process is typically completed by a proton transfer step to neutralize the resulting alkoxide.

The reaction between an epoxide and an amine can proceed without a catalyst, although it may require elevated temperatures. researchgate.net However, the process can be facilitated by the presence of catalysts or by using aqueous media. nih.gov For 3-(Oxiran-2-yl)prop-2-enamide, the reaction with a primary amine would lead to the formation of a secondary amine and a secondary alcohol.

General Mechanism of Amine-Epoxide Reaction:

Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks one of the carbon atoms of the oxirane ring.

Ring Opening: The C-O bond of the epoxide cleaves, with the electrons moving to the oxygen atom, forming an alkoxide intermediate.

Proton Transfer: The negatively charged alkoxide abstracts a proton from the protonated amine or the solvent to yield the final β-amino alcohol product.

Under acidic conditions, the reactivity of the epoxide ring is significantly enhanced. The reaction is initiated by the protonation of the epoxide oxygen atom by an acid, which forms a protonated epoxide intermediate. cmu.edu This protonation makes the ring's carbon atoms much more electrophilic and susceptible to attack by even weak nucleophiles, such as water or alcohols.

The subsequent nucleophilic attack proceeds via an SN2-like mechanism. The acid catalyst is regenerated in the final step of the reaction. This acid-catalyzed pathway is crucial for reactions involving poor nucleophiles that would not otherwise react with an unactivated epoxide. Protic acids are often used to mediate these transformations. researchgate.net

Mechanism of Acid-Catalyzed Ring Opening:

Protonation: A proton (H⁺) from the acid catalyst protonates the epoxide oxygen atom.

Nucleophilic Attack: A nucleophile attacks one of the now highly electrophilic carbon atoms of the protonated epoxide.

Deprotonation: A final deprotonation step yields the 1,2-disubstituted product and regenerates the acid catalyst.

The ring-opening of an unsymmetrical epoxide like this compound can potentially yield two different constitutional isomers. The outcome, or regioselectivity, is highly dependent on the reaction conditions. acs.org

Under Basic or Neutral Conditions: The ring-opening is primarily governed by sterics. The nucleophile will preferentially attack the less sterically hindered carbon atom of the epoxide ring. For this compound, this is the terminal methylene carbon (C3), leading to the formation of a secondary alcohol at C2. This pathway is a classic SN2 reaction. nih.govacs.org

Under Acidic Conditions: The regioselectivity is controlled by electronic factors. In the protonated epoxide, a partial positive charge (carbocation character) develops on the carbon atoms. This positive charge is better stabilized on the more substituted carbon atom. In this compound, the carbon adjacent to the vinyl group (C2) can better stabilize this charge. Therefore, the nucleophile preferentially attacks this more substituted carbon. cmu.eduacs.org

Stereochemically, the SN2 attack of the nucleophile occurs from the side opposite to the C-O bond, resulting in an inversion of configuration at the carbon center being attacked.

| Reaction Condition | Governing Factor | Site of Nucleophilic Attack | Primary Product Type |

|---|---|---|---|

| Basic / Neutral (e.g., R-NH₂) | Steric Hindrance | Terminal Carbon (C3) | Secondary Alcohol |

| Acidic (e.g., H⁺, H₂O) | Electronic (Carbocation Stability) | Internal Carbon (C2) | Primary Alcohol |

Reactions Involving the α,β-Unsaturated Amide Moiety

The acrylamide (B121943) group in this compound features a carbon-carbon double bond conjugated to a carbonyl group. This arrangement makes the double bond electron-deficient and susceptible to addition reactions, particularly at the β-carbon.

The reaction of a nucleophile with an α,β-unsaturated carbonyl compound is known as a Michael addition or conjugate addition. rsc.orgnxtbook.com In this reaction, a soft nucleophile (the Michael donor) adds to the β-carbon of the electron-deficient alkene (the Michael acceptor). researchgate.netnih.gov The α,β-unsaturated amide system in this compound can act as a Michael acceptor.

The mechanism involves the attack of the nucleophile on the β-carbon, which causes a shift of electrons to form a resonance-stabilized enolate intermediate. nih.govrsc.org This intermediate is then protonated, typically by the solvent or on workup, to give the final addition product. researchgate.net A wide variety of nucleophiles can serve as Michael donors.

| Nucleophile Class | Specific Examples |

|---|---|

| Carbon Nucleophiles | Enolates (from β-ketoesters, malonates), Organocuprates (Gilman reagents) |

| Nitrogen Nucleophiles | Primary and Secondary Amines, Azides |

| Sulfur Nucleophiles | Thiols, Thiolates |

| Oxygen Nucleophiles | Alkoxides, Water (less common) |

This reaction is highly valuable for forming new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. nxtbook.com

The double bond of the acrylamide moiety is also reactive towards free radicals. The most common radical-mediated transformation is polymerization. nxtbook.com In the presence of a radical initiator (e.g., azobisisobutyronitrile or benzoyl peroxide), this compound can undergo free-radical polymerization to form poly(glycidyl acrylamide). researchgate.net The polymerization proceeds through the selective reaction of the double bonds, leaving the epoxide rings as pendant functional groups on the polymer backbone. researchgate.netrsc.org

These pendant epoxide groups can then be modified in subsequent post-polymerization steps, allowing for the synthesis of a wide array of functional polymers. rsc.org Besides polymerization, the double bond can also participate in single radical addition reactions, where a radical species adds across the π-system. Acyl radicals, for instance, can undergo Michael addition to α,β-unsaturated amides under photoredox catalysis conditions. nih.gov

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

The electron-deficient alkene of the acrylamide group in this compound makes it a suitable dipolarophile for 1,3-dipolar cycloaddition reactions. researchgate.net This type of reaction is a powerful tool in synthetic organic chemistry for the construction of five-membered heterocyclic rings. wikipedia.org In a typical 1,3-dipolar cycloaddition, a 1,3-dipole reacts with a dipolarophile in a concerted [4π + 2π] cycloaddition. mdpi.com

While specific studies on this compound are not extensively detailed in the available literature, the reactivity of acrylamides in such cycloadditions is well-documented. For instance, acrylamides have been shown to react with various 1,3-dipoles, including nitrile oxides, nitrones, diazoalkanes, and azomethine ylides. researchgate.net The cycloaddition of azomethine ylides to acrylamides, for example, proceeds regioselectively to yield spiro[indole-3,2'-pyrrolidin]-2-ones. researchgate.net The stereochemical outcome of these reactions can often be controlled by the use of chiral acrylamides, which can exhibit high levels of stereocontrol due to conformational constraints. researchgate.net

The general scheme for a 1,3-dipolar cycloaddition reaction involving an acrylamide derivative is depicted below:

| 1,3-Dipole | Dipolarophile | Product (Five-membered Heterocycle) |

| Nitrile Oxide | Acrylamide | Isoxazoline |

| Nitrone | Acrylamide | Isoxazolidine |

| Diazoalkane | Acrylamide | Pyrazoline |

| Azomethine Ylide | Acrylamide | Pyrrolidine |

This table represents potential cycloaddition reactions based on the known reactivity of acrylamides.

Intermolecular and Intramolecular Reactivity Pathways

The dual functionality of this compound allows for both intermolecular and intramolecular reactions. The highly strained epoxide ring is susceptible to nucleophilic attack, leading to ring-opening. This reactivity is a cornerstone of the chemistry of glycidyl-containing compounds. rsc.orgrsc.org

Intermolecular Reactions:

In the context of polymerization, the acrylamide moiety can undergo free-radical polymerization. researchgate.netdergipark.org.tr Furthermore, the pendant epoxy group on the resulting polymer can be subjected to post-polymerization modifications. Nucleophiles such as amines, thiols, and carboxylic acids can react with the epoxide to introduce a variety of functionalities. rsc.orgrsc.org For instance, the reaction with amines can lead to the formation of secondary and tertiary amines, and potentially intermolecular cross-linking if primary amines are used. rsc.orgrsc.org

Intramolecular Reactions:

While less documented for the monomer itself, the potential for intramolecular reactions exists, particularly under specific catalytic or thermal conditions. The proximity of the amide nitrogen and the epoxide ring could, in principle, lead to intramolecular cyclization. However, the reactivity of the acrylamide double bond often dominates under polymerization conditions.

Mechanistic Investigations of Complex Transformations

Detailed mechanistic studies specifically on this compound are limited in publicly accessible literature. However, insights can be drawn from related systems. For instance, the mechanism of acrylamide formation in the Maillard reaction involves a Strecker-type degradation of a Schiff base to form an azomethine ylide, followed by a β-elimination. nih.gov This highlights the potential for ylide formation from the acrylamide portion under certain conditions.

The reactivity of the epoxy group is generally understood to proceed via either acid-catalyzed or base-catalyzed ring-opening mechanisms. In the absence of a strong acid, nucleophilic attack occurs at the least sterically hindered carbon of the epoxide. rsc.org The resulting alkoxide can then be protonated.

Investigations into the polymerization of related monomers like glycidyl (B131873) methacrylate (B99206) (GMA) show that the reactivity of the vinyl group is significantly higher than that of the epoxy group under typical free-radical polymerization conditions. nih.gov This suggests that in the case of this compound, polymerization would likely proceed through the acrylamide double bond, leaving the epoxide ring intact for subsequent reactions.

Derivatization and Structural Modification of 3 Oxiran 2 Yl Prop 2 Enamide

Functionalization at the Amide Nitrogen

The amide nitrogen of 3-(Oxiran-2-yl)prop-2-enamide can be functionalized through various reactions, including N-alkylation and N-acylation, to introduce a wide array of substituents. These modifications can significantly alter the compound's physical and chemical properties, such as solubility, reactivity, and biological activity.

N-alkylation of the amide can be achieved by reacting this compound with alkyl halides in the presence of a base. This reaction introduces an alkyl group onto the nitrogen atom, forming an N-substituted derivative. For instance, the reaction with methyl iodide in the presence of a suitable base would yield N-methyl-3-(oxiran-2-yl)prop-2-enamide. Similarly, N-acylation can be performed using acyl chlorides or anhydrides to introduce an acyl group, leading to the formation of N-acyl-3-(oxiran-2-yl)prop-2-enamide. These reactions are fundamental in modifying the electronic and steric environment of the amide group.

| Reactant | Reagent | Product |

| This compound | Alkyl Halide (e.g., CH₃I) / Base | N-Alkyl-3-(oxiran-2-yl)prop-2-enamide |

| This compound | Acyl Chloride (e.g., CH₃COCl) / Base | N-Acyl-3-(oxiran-2-yl)prop-2-enamide |

Transformations of the Epoxide Moiety Leading to Novel Architectures

The highly strained three-membered epoxide ring in this compound is susceptible to ring-opening reactions with a variety of nucleophiles. This reactivity provides a powerful tool for introducing diverse functional groups and constructing novel molecular architectures. The regioselectivity of the ring-opening can often be controlled by the reaction conditions (acidic or basic catalysis).

Under basic or nucleophilic conditions, the attack of the nucleophile typically occurs at the less sterically hindered carbon of the epoxide. Common nucleophiles include amines, thiols, and alcohols. For example, reaction with a primary or secondary amine leads to the formation of an amino diol derivative. Similarly, reaction with a thiol results in a thioether diol.

| Nucleophile | Product Structure |

| Primary Amine (R-NH₂) | R-NH-CH₂-CH(OH)-CH=CH-C(O)NH₂ |

| Secondary Amine (R₂NH) | R₂N-CH₂-CH(OH)-CH=CH-C(O)NH₂ |

| Thiol (R-SH) | R-S-CH₂-CH(OH)-CH=CH-C(O)NH₂ |

These ring-opening reactions are pivotal in the synthesis of crosslinking agents for polymers and in the preparation of functionalized surfaces. The resulting diol functionality can also be further modified, offering additional avenues for derivatization.

Side-Chain Functionalization of the Enamide System

The enamide system in this compound, characterized by the carbon-carbon double bond conjugated to the carbonyl group, is an excellent Michael acceptor. This allows for the conjugate addition of various nucleophiles to the β-carbon of the double bond. This reaction is a key strategy for modifying the side chain of the molecule.

Nucleophiles such as primary and secondary amines, thiols, and carbanions can participate in Michael addition reactions with the enamide. For instance, the addition of an amine to the double bond leads to the formation of a β-amino propionamide derivative. This reaction effectively functionalizes the side chain while leaving the epoxide and amide functionalities intact for further transformations.

| Nucleophile | Reaction Type | Product |

| Amine (R₂NH) | Michael Addition | R₂N-CH₂-CH₂-C(O)NH-CH(CH₂O)CH₂ |

| Thiol (RSH) | Michael Addition | RS-CH₂-CH₂-C(O)NH-CH(CH₂O)CH₂ |

Synthesis of Polyfunctional Derivatives for Specific Research Applications

The presence of multiple reactive sites on this compound allows for the synthesis of polyfunctional derivatives with tailored properties for specific applications, particularly in polymer chemistry and materials science. By combining the derivatization strategies discussed above, molecules with multiple functional groups can be prepared.

For example, this compound and its derivatives are utilized as monomers in the synthesis of functional polymers. The acrylamide (B121943) moiety can undergo free-radical polymerization to form a polymer backbone, while the epoxide groups serve as reactive pendant groups. These pendant epoxide groups can then be modified post-polymerization through ring-opening reactions to introduce a variety of functionalities along the polymer chain. This approach is widely used in the development of hydrogels, coatings, and adhesives.

Furthermore, the dual functionality of this compound makes it a valuable crosslinking agent. It can react with polymers containing nucleophilic groups (e.g., amines, hydroxyls) through its epoxide ring, and the acrylamide group can participate in polymerization reactions, leading to the formation of crosslinked polymer networks with enhanced mechanical and thermal properties.

Polymerization Science of 3 Oxiran 2 Yl Prop 2 Enamide and Its Analogs

Homopolymerization Studies

Homopolymerization of glycidyl (B131873) acrylamide (B121943) primarily involves the reaction of its acrylamide functional group, leaving the epoxy ring intact as a pendant side group on the resulting polymer chain. This approach yields a linear polymer, poly(glycidyl acrylamide), which is a versatile precursor for further modification.

Radical Polymerization Mechanisms and Kinetics

The polymerization of the acrylamide moiety in glycidyl acrylamide proceeds via a free-radical chain-growth mechanism. This process, like other radical polymerizations, can be described by three fundamental steps: initiation, propagation, and termination.

Initiation: The process begins with the generation of free radicals from an initiator molecule, which can be induced thermally or photochemically. These primary radicals then react with a GAA monomer, transferring the radical center to the monomer and creating an active chain-initiating species.

Propagation: The newly formed monomer radical rapidly adds to subsequent GAA molecules. This step repeats, successively adding monomer units to grow the polymer chain. The kinetics of this step are crucial in determining the final molecular weight of the polymer.

Termination: The growth of a polymer chain ceases when its radical activity is destroyed. This typically occurs through bimolecular termination, where two growing polymer radicals combine (combination) or transfer a hydrogen atom (disproportionation).

The kinetics of acrylamide polymerization can exhibit complex behavior. Studies on acrylamide (AAm) have reported a reaction order with respect to the monomer concentration between 1.2 and 1.5, which deviates from the expected first-order kinetics. advancedsciencenews.com This has been partly attributed to the potential for intramolecular chain transfer, or "backbiting," which can influence the reaction rate. advancedsciencenews.com While specific kinetic parameters for 3-(Oxiran-2-yl)prop-2-enamide are not widely documented, its structural similarity to acrylamide suggests it may exhibit similar kinetic characteristics.

| Polymerization Step | Description |

| Initiation | An initiator (e.g., AIBN, persulfate) decomposes to form primary radicals, which then activate a monomer molecule. |

| Propagation | The activated monomer radical adds to other monomers, leading to rapid chain growth. |

| Termination | Two growing radical chains react via combination or disproportionation, ending the polymerization process. |

| Chain Transfer | An active radical center is transferred to another molecule (monomer, solvent, or polymer), terminating one chain and initiating another. |

Controlled/Living Radical Polymerization (e.g., RAFT, ATRP, NMP)

To synthesize polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures, controlled/living radical polymerization (CRP) techniques are employed. sigmaaldrich.com These methods introduce a dynamic equilibrium between active (propagating) radical species and dormant species, minimizing irreversible termination reactions. nih.gov

Atom Transfer Radical Polymerization (ATRP): ATRP utilizes a transition-metal complex (commonly copper) to reversibly activate and deactivate the growing polymer chains. However, the application of ATRP to acrylamide-based monomers presents significant challenges. The amide group can complex with the copper catalyst, retarding the deactivation step and leading to a high concentration of radicals, which results in uncontrolled polymerization and spontaneous termination reactions. cmu.edu

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT is a highly versatile CRP method that is more tolerant of a wide range of functional monomers, including acrylamides. nih.govnih.gov It employs a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. The growing polymer radical reversibly adds to the CTA, forming a dormant intermediate that can fragment to release a new radical, allowing for controlled chain growth. RAFT has been successfully used for the controlled polymerization of acrylamide, achieving polymers with targeted molecular weights and low dispersity. nih.gov

Nitroxide-Mediated Polymerization (NMP): NMP uses a stable nitroxide radical to reversibly trap the growing polymer radical, creating a dormant alkoxyamine species. This technique is effective for monomers like styrenes and acrylates but is generally less efficient for acrylamides.

| Technique | Mechanism of Control | Suitability for this compound |

| ATRP | Reversible activation/deactivation via a transition-metal catalyst. | Challenging; potential for catalyst complexation with the amide group leading to poor control. cmu.edu |

| RAFT | Degenerative chain transfer mediated by a thiocarbonylthio compound. | Highly suitable; offers good control over acrylamide polymerization with high monomer conversion. nih.gov |

| NMP | Reversible termination with a stable nitroxide radical. | Less common and generally less effective for acrylamide-type monomers. |

Copolymerization with Other Monomers

Copolymerization allows for the tailoring of polymer properties by incorporating two or more different monomer units into the same polymer chain. The presence of the glycidyl group in GAA makes it an attractive comonomer for introducing reactive sites into a wide range of polymers.

Synthesis of Linear Copolymers

Linear copolymers of this compound can be synthesized via free-radical copolymerization with various vinyl monomers. The resulting copolymer contains pendant epoxy groups distributed along the polymer backbone, with the density of these groups determined by the comonomer feed ratio and their respective reactivity ratios. For instance, copolymerization of the related monomer, glycidyl methacrylate (B99206) (GMA), with monomers like n-butyl acrylate (B77674) (BA) or poly(ethylene glycol) methyl ether methacrylate (PEGMA) has been demonstrated to produce functional copolymers. nih.gov

The composition of the final copolymer is governed by the monomer reactivity ratios (r1 and r2). These ratios compare the rate at which a growing polymer chain ending in one monomer adds another molecule of the same monomer versus its tendency to add the comonomer. For example, in the copolymerization of N-isopropylacrylamide (NIPA, monomer 1) and glycidyl methacrylate (GMA, monomer 2), the reactivity ratios were found to be r1 = 0.30 and r2 = 2.66. researchgate.net This indicates that a growing chain ending in a NIPA radical prefers to add a GMA monomer, and a chain ending in a GMA radical also prefers to add a GMA monomer.

| Parameter | Description | Significance |

| Monomer Feed Ratio | The initial molar ratio of comonomers in the reaction mixture. | Directly influences the overall composition of the resulting copolymer. |

| Reactivity Ratio (r) | The ratio of the rate constant for a radical adding its own type of monomer to the rate constant for it adding the other monomer. | Determines the instantaneous composition of the copolymer and the distribution of monomer units along the chain. researchgate.net |

| Conversion | The percentage of monomer that has been converted to polymer. | Copolymer composition can drift as conversion increases if the reactivity ratios are not equal to one. |

Formation of Cross-Linked Polymer Networks and Hydrogels

The pendant epoxy groups on poly(glycidyl acrylamide) and its copolymers are key to forming cross-linked networks. nih.gov These networks can swell in water to form hydrogels, which are materials with applications in areas like drug delivery and tissue engineering. nih.gov There are two primary strategies for creating these networks.

Copolymerization with a Cross-linker: In this approach, GAA is copolymerized with a monomer containing at least two vinyl groups, such as N,N'-methylenebis(acrylamide) (MBAA). acs.org The cross-linker is incorporated into multiple growing polymer chains, creating covalent links between them during the polymerization process itself.

Post-Polymerization Cross-linking: This method involves first synthesizing a linear polymer or copolymer of GAA. The resulting polymer, which has reactive epoxy side chains, is then cross-linked in a separate step. The epoxy rings can react with various nucleophilic cross-linking agents, such as diamines or dithiols. This reaction opens the epoxy ring and forms a stable covalent bond, linking the polymer chains together. This method allows for greater control over the network structure, as the linear precursor polymer can be fully characterized before the cross-linking step is performed.

These cross-linked networks, particularly when derived from hydrophilic monomers, can absorb significant amounts of water, forming hydrogels. mdpi.com The swelling capacity and mechanical properties of the hydrogel can be tuned by adjusting the cross-link density. acs.org

Stereoselective Epoxide Polymerization and Copolymerization

Stereocontrol during polymerization is a powerful tool for controlling the macroscopic properties of a polymer. For a monomer like this compound, stereoselectivity can be considered in two distinct contexts: the tacticity of the main chain formed via radical polymerization and the stereochemistry of the epoxide ring during a ring-opening polymerization.

The radical polymerization of the acrylamide group can potentially lead to polymers with different tacticities (isotactic, syndiotactic, or atactic). Recently, stereospecific radical polymerization of bulky acrylamide monomers has been shown to produce highly isotactic polyacrylamides. nih.gov This is achieved by using monomers with side groups that direct the incoming monomer to add to the growing chain with a specific orientation. Applying such strategies to GAA could yield polymers with controlled backbone stereochemistry.

Separately, the epoxide group of GAA can undergo ring-opening polymerization, a process distinct from the radical polymerization of the vinyl group. Stereoselective epoxide polymerization, typically achieved with chiral coordination catalysts, can produce polymers with a controlled spatial arrangement of the side chains. [10 from previous search] This type of polymerization is well-established for simple epoxides like propylene (B89431) oxide. While not widely reported for GAA itself, it is conceivable that under the right catalytic conditions, the epoxide ring could be polymerized stereoselectively, yielding a polyether backbone with pendant acrylamide groups. This would represent a completely different class of polymer derived from the same monomer.

Post-Polymerization Modification via Epoxide Ring Opening

Polymers synthesized from monomers like this compound or its analog glycidyl methacrylate (GMA) feature pendant epoxide groups that serve as reactive handles for extensive post-polymerization modification (PPM). The high strain of the three-membered oxirane ring makes it susceptible to nucleophilic attack, enabling a wide array of chemical transformations to introduce new functionalities along the polymer backbone. tdl.orgbibliotekanauki.pl This strategy is often preferred over the direct polymerization of complex functional monomers, which can sometimes interfere with the polymerization process. bibliotekanauki.pl

The ring-opening reaction can be initiated by a diverse range of nucleophiles, leading to polymers decorated with functionalities such as hydroxyls, amines, azides, thiols, and esters. tdl.orgtdl.org This versatility allows for the precise tailoring of a polymer's physical and chemical properties, such as solubility, thermal stability, and chemical reactivity, for specific applications. tdl.org

For instance, the reaction with amines yields amino alcohol functionalities, which can alter the polymer's pH-responsiveness and chelating abilities. The conversion of epoxides to azidohydrins is a particularly important modification. tdl.orgtdl.org This is achieved by reacting the epoxide ring with an azide (B81097) source, such as sodium azide. The resulting azide-functionalized polymer serves as a versatile platform for further modification via "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific attachment of various molecules and functional groups with no by-products. tdl.org

Similarly, reaction with thiols leads to thioether linkages, while hydrolysis or reaction with carboxylic acids can introduce hydroxyl and ester groups, respectively. These modifications are crucial for developing materials for biomedical applications, coatings, and advanced composites. bibliotekanauki.pl

| Nucleophile | Functional Group Introduced | Resulting Polymer Functionality |

| Amines (R-NH₂) | Amino alcohol | pH-responsiveness, chelating properties |

| Azide (N₃⁻) | Azido alcohol | Platform for "click chemistry" reactions |

| Thiols (R-SH) | Thioether and hydroxyl | Altered hydrophilicity, potential for disulfide crosslinking |

| Water/Hydroxide (H₂O/OH⁻) | Diol | Increased hydrophilicity |

| Carboxylic Acids (R-COOH) | Ester and hydroxyl | Modified polarity and solubility |

| Alcohols (R-OH) | Ether and hydroxyl | Tunable solubility and thermal properties |

Architectural Control in Polymer Synthesis (e.g., Graft, Block Copolymers)

The reactive nature of this compound and its analogs is instrumental in the synthesis of polymers with complex, well-defined architectures such as graft and block copolymers.

Graft Copolymers: These structures, consisting of a main polymer backbone with polymeric side chains, can be synthesized using several strategies involving the epoxide group. In the "grafting from" approach, the epoxide rings on a pre-formed backbone are opened to create initiating sites for the polymerization of a second monomer. For example, the hydroxyl groups formed after ring-opening can initiate the ring-opening polymerization of cyclic esters like ε-caprolactone. researchgate.net Alternatively, in the "grafting to" method, pre-synthesized polymer chains with nucleophilic end-groups react with the epoxide groups on the backbone polymer to form the graft copolymer. researchgate.net A third method, "grafting through," involves the copolymerization of a macromonomer (a polymer chain with a polymerizable end group) with a monomer like glycidyl acrylamide. orientjchem.org These techniques allow for the combination of different polymer properties, such as creating amphiphilic graft copolymers with hydrophilic backbones and hydrophobic side chains. researchgate.net

Block Copolymers: Block copolymers are macromolecules composed of two or more distinct polymer blocks. nih.gov The advent of controlled/living radical polymerization (CLRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, has greatly simplified the synthesis of block copolymers with controlled molecular weights and narrow polydispersity. nih.govrsc.org

To synthesize a block copolymer containing a poly(this compound) segment, a typical method involves the sequential polymerization of monomers. nih.gov First, a different monomer is polymerized to form a "macro-initiator" or "macro-RAFT agent." This end-reactive polymer is then used to initiate the polymerization of the epoxide-containing monomer, growing the second block. nih.gov This approach allows for the creation of well-defined diblock or triblock copolymers where one block possesses the reactive epoxide functionality, which can be further modified post-polymerization. digitellinc.com This synthetic versatility has led to the development of novel nanostructured materials, as the distinct blocks can self-assemble into ordered morphologies. rsc.org

| Copolymer Architecture | Synthetic Strategy | Role of Epoxide Monomer | Example |

| Graft Copolymer | "Grafting from" | Backbone provides sites for side-chain initiation after ring-opening. | Poly(GMA) backbone used to initiate polymerization of ε-caprolactone. |

| "Grafting to" | Backbone provides reactive sites for attaching pre-made side chains. | Anionic living polystyrene chains coupled to a poly(GMA) backbone. researchgate.net | |

| "Grafting through" | Co-monomer in the synthesis of the polymer backbone. | Copolymerization of a macromonomer with glycidyl methacrylate. orientjchem.org | |

| Block Copolymer | Sequential Monomer Addition (via CLRP) | Second or subsequent monomer added to a living polymer chain. | A poly(N-isopropyl acrylamide) macro-initiator used for the ATRP of glycidyl methacrylate. |

Polymerization in Dispersed Media (e.g., Emulsion, Inverse Emulsion, Gel Polymerization)

Polymerization in dispersed media offers significant advantages over bulk or solution polymerization, including better heat control, lower viscosity, and the direct formation of latex particles.

Emulsion Polymerization: This technique is used to polymerize hydrophobic monomers in an aqueous continuous phase. For monomers like glycidyl methacrylate, batch emulsion copolymerization can be carried out using a water-soluble initiator like potassium persulfate and a surfactant such as sodium dodecylbenzene (B1670861) sulfonate. researchgate.net This process yields a stable aqueous dispersion of polymer particles (latex). The presence of the functional epoxide monomer within these latex particles makes them suitable for applications in coatings, adhesives, and as reactive colloids for further functionalization. researchgate.net

Inverse Emulsion Polymerization: For water-soluble monomers like acrylamide and its derivatives, inverse emulsion polymerization is the preferred method. In this process, an aqueous solution of the monomer is dispersed as droplets in a continuous oil phase, stabilized by a water-in-oil emulsifier (e.g., sorbitan (B8754009) monooleate). ecust.edu.cnekb.eg The polymerization is initiated by either an oil-soluble or a water-soluble initiator. researchgate.net This technique is highly effective for producing high molecular weight polyacrylamide-based polymers in the form of a stable latex. ekb.egresearchgate.net The method allows for rapid polymerization rates while effectively dissipating the heat of reaction. ekb.eg The resulting polymers are widely used as flocculants in water treatment and in enhanced oil recovery. ekb.egnih.gov

Gel Polymerization: Gel polymerization is used to create crosslinked polymer networks, or hydrogels, which are capable of absorbing large amounts of water. Polyacrylamide gels are formed by the copolymerization of acrylamide with a crosslinking agent, such as N,N'-methylene-bis-acrylamide. bio-rad.com The polymerization is typically initiated by a free-radical generating system like ammonium (B1175870) persulfate and TEMED. bio-rad.com When a functional monomer like this compound is included in the formulation, the resulting gel incorporates reactive epoxide groups. These functionalized gels can be used for applications such as affinity chromatography, enzyme immobilization, and as smart materials where the epoxide can be modified to introduce specific binding sites or responsive moieties. nih.govnih.gov

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules like glycidamide (B1671898). By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

Proton (¹H) NMR spectroscopy is used to determine the structure of a molecule by identifying the number and type of hydrogen atoms and their neighboring environments. For glycidamide, the ¹H NMR spectrum displays distinct signals corresponding to the protons on the oxirane ring.

Research has reported the ¹H NMR spectral data for glycidamide in deuterium (B1214612) oxide (D₂O). nih.gov The spectrum shows three distinct signals for the three protons of the oxirane ring, with chemical shifts (δ) reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). nih.gov The assignments are based on the unique electronic environment of each proton. The proton on the carbon bearing the carboxamide group (C2) is coupled to the two geminal protons on the adjacent carbon (C3). These C3 protons are diastereotopic and thus exhibit different chemical shifts and couplings.

The detailed ¹H NMR data are summarized in the table below. nih.govresearchgate.net

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constants (J) in Hz |

| H-2 (CH) | 3.49 | dd | ²J = 4.08, ³J = 2.58 |

| H-3a (CH₂) | 3.02 | t | 5.16 |

| H-3b (CH₂) | 2.87 | dd | ²J = 5.52, ³J = 2.58 |

Carbon (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in glycidamide gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the carbon's hybridization and bonding environment. For instance, the carbonyl carbon of the amide group appears significantly downfield due to the deshielding effect of the attached oxygen and nitrogen atoms. The two carbons of the epoxide ring appear at higher field strengths. nih.govresearchgate.net

¹³C NMR Spectral Data for Glycidamide in DMSO-d₆ nih.govresearchgate.net

| Carbon Assignment | Chemical Shift (δ) in ppm |

|---|---|

| C1 (C=O) | 170.1 |

| C2 (CH) | 48.5 |

To confirm the connectivity between protons and carbons, two-dimensional (2D) NMR techniques are employed.

These 2D NMR methods are also crucial in characterizing the structure of adducts formed when glycidamide reacts with biological macromolecules like nucleosides. nih.gov

While COSY and HSQC establish connectivity, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are used to determine stereochemistry. longdom.org These experiments detect correlations between nuclei that are close to each other in space, regardless of whether they are connected through bonds. acdlabs.comlibretexts.org The Nuclear Overhauser Effect (NOE) is typically observed for nuclei separated by less than 5 Å. acdlabs.com

For a small and relatively rigid molecule like glycidamide, these techniques can confirm the relative orientation of the protons on the epoxide ring. In more complex scenarios, such as when glycidamide forms adducts with larger biomolecules, NOESY and ROESY become essential for determining the stereochemical outcome of the reaction and the three-dimensional structure of the resulting product. longdom.orgnanalysis.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to elucidate its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy, allowing for the determination of a compound's elemental formula. uni.lu The molecular formula of glycidamide is C₃H₅NO₂. The theoretical monoisotopic mass can be calculated with high precision.

Calculated Monoisotopic Mass: 87.0317 Da

HRMS analysis of a sample would yield an experimental mass that can be compared to this theoretical value. A close match (typically within 5 ppm) provides strong evidence for the proposed molecular formula. In numerous adductomics studies, where glycidamide binds to proteins or DNA, HRMS is used to identify the modification by recognizing the characteristic mass increment of 87.0320 Da corresponding to the incorporation of a glycidamide moiety. nih.govnih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique used in mass spectrometry that allows for the analysis of large molecules like polymers, which tend to fragment when ionized by conventional methods. youtube.com When coupled with a Time-of-Flight (TOF) mass analyzer, MALDI-TOF-MS is a powerful tool for characterizing synthetic polymers. rsc.org

While the polymerization of glycidamide is not widely reported, MALDI-TOF-MS would be the ideal technique for characterizing any resulting poly(glycidamide). The analysis would provide key information about the polymer sample:

Molecular Weight Distribution: The spectrum displays a series of peaks, each corresponding to a polymer chain of a different length (n-mer). From this distribution, important values like the number-average molecular weight (Mn) and weight-average molecular weight (Mw) can be calculated. sigmaaldrich.com

Repeat Unit Mass: The mass difference between adjacent peaks in the main distribution corresponds to the mass of the monomer repeat unit, confirming the polymer's identity. sigmaaldrich.com

End-Group Analysis: The absolute mass of each polymer chain is determined by the mass of the repeating units plus the mass of the end groups. By analyzing the exact mass of the observed peaks, the chemical nature of the groups at the beginning and end of the polymer chains can be identified. sigmaaldrich.comresearchgate.net

This detailed structural information is critical for understanding the properties and quality of a polymer. frontiersin.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. These methods probe the discrete vibrational energy levels of molecular bonds. While both techniques measure vibrational transitions, they are based on different physical principles—IR spectroscopy measures the absorption of infrared radiation by molecules, while Raman spectroscopy measures the inelastic scattering of monochromatic light. This fundamental difference often results in complementary information, as some vibrational modes may be strong in IR and weak or absent in Raman, and vice versa.

For a molecule like 3-(Oxiran-2-yl)prop-2-enamide, which contains an amide, an alkene, and an epoxide group, specific vibrational modes can be expected. The analysis of a structurally similar compound, (E)N-hexyl-3-(trans-3-methyloxiran-2-yl)prop-2-enamide, highlights the complementary nature of IR and Raman spectroscopy in characterizing this class of molecules. For instance, a band around 3092 cm⁻¹ in the Raman spectrum, characteristic of C-H stretching vibrations, may be absent in the IR spectrum. Conversely, a strong peak at 1625 cm⁻¹ in the IR spectrum, likely associated with the amide I band (primarily C=O stretching), may appear as a very weak signal in the Raman spectrum.

The key functional groups in this compound and their expected vibrational frequencies are detailed in the tables below. These tables are based on established group frequency correlations and data from related molecules.

Interactive Table: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide (N-H) | N-H Stretch | 3350 - 3180 | Medium |

| Alkene (=C-H) | C-H Stretch | 3100 - 3010 | Medium |

| Epoxide (C-H) | C-H Stretch | 3050 - 2990 | Medium |

| Amide (C=O) | C=O Stretch (Amide I) | 1680 - 1630 | Strong |

| Alkene (C=C) | C=C Stretch | 1650 - 1600 | Medium-Weak |

| Amide (N-H) | N-H Bend (Amide II) | 1640 - 1550 | Medium |

| Epoxide (C-O) | Asymmetric Ring Stretch | 950 - 810 | Strong |

| Epoxide (C-O) | Symmetric Ring Stretch | 880 - 750 | Weak |

| Alkene (=C-H) | C-H Out-of-Plane Bend | 1000 - 650 | Strong |

Interactive Table: Expected Raman Scattering Peaks for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Alkene (=C-H) | C-H Stretch | 3100 - 3010 | Strong |

| Epoxide (C-H) | C-H Stretch | 3050 - 2990 | Medium |

| Amide (C=O) | C=O Stretch (Amide I) | 1680 - 1630 | Weak |

| Alkene (C=C) | C=C Stretch | 1650 - 1600 | Strong |

| Epoxide (C-O) | Symmetric Ring Stretch | 1280 - 1250 | Strong |

| Epoxide (C-O) | Asymmetric Ring Stretch | 950 - 810 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is characteristic of the electronic structure of the molecule, particularly the extent of conjugation.

The this compound molecule contains a conjugated system formed by the carbon-carbon double bond (C=C) and the carbonyl group (C=O) of the amide. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption in the UV region.

The primary electronic transitions expected for this molecule are:

π → π* transition: This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the conjugated enone system, this is expected to be an intense absorption band.

n → π* transition: This transition involves the promotion of a non-bonding electron (from the lone pairs on the oxygen and nitrogen atoms) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions.

The exact λmax would need to be determined experimentally, but based on the structure, an absorption maximum in the range of 200-250 nm would be anticipated for the π → π* transition. The weaker n → π* transition would likely appear at a longer wavelength, potentially overlapping with the tail of the more intense π → π* band.

Interactive Table: Expected Electronic Transitions for this compound in UV-Vis Spectroscopy

| Electronic Transition | Chromophore | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |

| π → π | C=C-C=O (conjugated system) | 200 - 250 | High ( > 10,000 L mol⁻¹ cm⁻¹) |

| n → π | C=O (carbonyl) | 280 - 320 | Low (10 - 100 L mol⁻¹ cm⁻¹) |

| n → π* | C=O (amide) | ~220 | Low |

Computational and Theoretical Chemistry Studies of 3 Oxiran 2 Yl Prop 2 Enamide Systems

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for investigating the intrinsic properties of 3-(Oxiran-2-yl)prop-2-enamide. DFT offers a favorable balance between computational cost and accuracy, making it suitable for exploring electronic structure, reaction pathways, and stereochemical preferences.

The electronic structure of a molecule is key to its reactivity. For this compound, analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly revealing. The LUMO's energy and spatial distribution indicate the most probable sites for nucleophilic attack.

In acrylamide (B121943) systems, reactivity is often explained by the energy of the LUMO and the charge density of the constituent atoms. nih.govacs.org The electron-withdrawing nature of the carbonyl group makes the β-carbon of the acrylamide's α,β-unsaturated system electrophilic and thus susceptible to Michael addition reactions. acs.org Concurrently, the polarized C-O bonds and ring strain of the oxirane group present additional electrophilic sites on the carbons of the epoxide.

DFT calculations can precisely quantify these properties. While specific DFT data for this compound is not widely published, a typical output would resemble the hypothetical data in the table below, which illustrates key electronic descriptors. These values help in comparing the susceptibility of the two different reactive sites (the acrylamide's β-carbon and the epoxide's carbons) to nucleophilic attack. For instance, a lower LUMO energy generally correlates with higher electrophilicity and greater reactivity. nih.govacs.org

Interactive Table: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Value (Arbitrary Units) | Significance |

| HOMO Energy | -7.2 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting ability; lower value suggests higher reactivity nih.govacs.org |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity |

| Mulliken Charge on β-Carbon | +0.15 e | Quantifies electrophilicity for Michael addition |

| Mulliken Charge on Epoxide Cα | +0.18 e | Quantifies electrophilicity for ring-opening |

| Mulliken Charge on Epoxide Cβ | +0.12 e | Quantifies electrophilicity for ring-opening |

Note: The data in this table is illustrative and intended to represent the type of information generated from DFT calculations.

DFT is extensively used to map out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transition states. For this compound, two primary reaction types are of interest: the Michael addition at the acrylamide double bond and the nucleophilic ring-opening of the epoxide.

Computational studies on various acrylamides confirm their reactivity toward soft nucleophiles, such as the thiol group in glutathione (B108866) (GSH), via a Michael addition mechanism. nih.govacs.org DFT calculations can model the reaction pathway of a nucleophile attacking the β-carbon, identifying the transition state structure and its associated activation energy barrier. The height of this barrier determines the reaction rate.

Similarly, the ring-opening of the glycidyl (B131873) group by a nucleophile can be meticulously studied. DFT can differentiate between the two possible pathways of attack (at the Cα and Cβ of the oxirane ring) and determine the regioselectivity based on the calculated activation energies for each path. The mechanism of inhibition for some covalent inhibitors involves the targeting of serine residues in enzymes, a process that can be modeled to understand the covalent interactions. ekb.eg The reactivity of such electrophilic groups can be finely tuned by modifying substituents, which alters the electronic properties and steric hindrance around the reactive site. chimia.ch

DFT calculations are a powerful tool for predicting the stereochemical outcomes of reactions, particularly in polymerization. While specific studies on this compound are limited, research on other acrylamides, such as N,N-dimethylacrylamide (DMAAm), demonstrates the utility of this approach. nih.gov

In the free-radical polymerization of acrylamides, DFT has been used to study the model propagation steps to understand stereospecificity (the preference for isotactic vs. syndiotactic polymer chains). nih.govmdpi.com These calculations analyze the transition states for pro-meso (leading to isotactic dyads) and pro-racemo (leading to syndiotactic dyads) additions. The relative energies of these transition states, influenced by factors like steric effects and hydrogen bonding, determine the stereochemical outcome. nih.gov The table below summarizes findings from a DFT study on other acrylamides, illustrating how computational results can predict stereospecificity. The same methodology could be applied to predict the tacticity of poly(this compound).

Interactive Table: Summary of DFT Findings on Stereoselective Radical Polymerization of Acrylamides

| Monomer Studied | Key Finding | Implication for Stereochemistry | Reference |

| N,N-dimethylacrylamide (DMAAm) | Calculations successfully reproduced the experimentally observed stereospecificity. | Demonstrates the predictive power of DFT for polymer tacticity. | nih.gov |

| N-methyl-N-phenylacrylamide (MphAAm) | Calculations elucidated the effect of substituent bulkiness on addition modes. | Shows how steric factors in the monomer influence the final polymer structure. | nih.gov |

| N,N-diphenylacrylamide (DPAAm) | All studied monomers were found to generally favor a gauche conformation in their addition reactions. | Provides insight into the fundamental conformational preferences during polymerization. | nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

While quantum mechanics focuses on electron-level details of small systems, Molecular Dynamics (MD) simulations are used to study the motion and interactions of larger systems over time, such as a polymer chain in a solvent or its interaction with a surface. MD simulations provide crucial insights into the conformational dynamics of polymers derived from this compound.

Research on copolymers incorporating glycidyl acrylamide has utilized these techniques. For example, studies have shown that for a copolymer of N-isopropylacrylamide and glycidyl-acrylamide, hydrogen bonding is a key driver for its adsorption onto certain membranes. researchgate.net MD simulations can map these hydrogen bond networks between the polymer's amide and epoxide groups and a surface or solvent molecules.

Simulations on related polymers like polyacrylamides (PAM) and poly(glycidyl ether)s (PGE) further inform what could be expected. nih.govmdpi.com MD studies on PAM adsorption onto surfaces reveal that macromolecules primarily adsorb in a coil-like conformation, driven by interactions with functional groups. nih.govmdpi.com For thermoresponsive polymers, MD simulations can elucidate the coil-to-globule phase transition by analyzing changes in the radius of gyration, solvent accessible surface area, and polymer-solvent hydrogen bonding as a function of temperature. frontiersin.org Such simulations would be invaluable for understanding the solution behavior of poly(this compound) and how its unique functional groups influence its solubility and phase behavior.

Chemoinformatic Approaches to Structure-Reactivity Relationships

Chemoinformatics bridges chemistry, computer science, and information science to analyze chemical data, often to establish relationships between a molecule's structure and its chemical or biological activity (Structure-Activity Relationships, SAR, or Structure-Reactivity Relationships).

For a molecule like this compound, chemoinformatic approaches can be used to compare its predicted reactivity to a library of other acrylamides. Studies have demonstrated a clear link between the chemical structure of acrylamides and their reactivity and toxicity. nih.govacs.org For example, the reactivity of acrylamides in Michael additions is correlated with the LUMO energy and steric hindrance. nih.gov The electron-donating inductive effect of a methyl group in methacrylamides, for instance, lowers their electrophilicity and thus their reactivity compared to corresponding acrylamides. nih.govacs.org

These relationships can be formalized into quantitative structure-activity relationship (QSAR) models. By calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a series of related compounds, a mathematical model can be built to predict the reactivity of new, untested compounds like this compound.

Interactive Table: Structure-Reactivity Trends in Acrylamide Derivatives

| Structural Feature | Effect on Reactivity (Michael Addition) | Computational Explanation | Reference |

| Unsubstituted Acrylamide | High reactivity | High electrophilicity of the α,β-unsaturated system | nih.govacs.org |

| α- or β-Methyl Substitution | Strongly reduced reactivity | Electron-donating inductive effect of the methyl group reduces electrophilicity | chimia.ch |

| N-substitution (e.g., N,N-diethyl) | Lowered reactivity (compared to highly reactive acrylamides) | Steric hindrance and potential electronic effects from the substituents | nih.govacs.org |

| α-Nitrile Substitution | Enhanced reactivity | Strong electron-withdrawing group increases the electrophilicity of the β-carbon | chimia.ch |

Computational Studies on Polymerization Initiation and Propagation

Computational chemistry provides a molecular-level view of polymerization processes. DFT calculations are particularly suited for studying the elementary steps of initiation and propagation in the radical polymerization of vinyl monomers like this compound.

As discussed in section 7.1.3, DFT studies on acrylamides have successfully modeled the propagation step to elucidate stereoselectivity. nih.govmdpi.com These computational models calculate the activation energy barriers for the addition of a monomer to a growing polymer radical chain. By comparing the barriers for different addition modes (e.g., head-to-tail vs. head-to-head) and different stereochemical approaches (pro-meso vs. pro-racemo), researchers can predict the most likely polymer microstructure. nih.gov The influence of solvent polarity can also be incorporated into these models, refining the quantitative agreement with experimental results. nih.gov

These computational approaches allow for a systematic investigation of how changes to the monomer structure—such as the presence of the glycidyl group in this compound—would affect the energetics of the polymerization process, influencing both the reaction kinetics and the final properties of the polymer.

Advanced Research Directions and Emerging Applications

Development of Tailored Polymeric Materials

The dual functionality of 3-(Oxiran-2-yl)prop-2-enamide makes it an ideal candidate for the synthesis of sophisticated polymers with customized properties. The acrylamide (B121943) group facilitates polymerization, forming the polymer backbone, while the pendant epoxy group can be subsequently modified through various ring-opening reactions. acs.orgmdpi.com This allows for the introduction of a wide array of functional groups, leading to materials with specific and tunable characteristics.

Functional Polymers for Surface Modification

The ability to tailor surface properties is crucial in numerous fields, from biomedical devices to industrial coatings. Polymers derived from this compound are increasingly being explored for surface modification due to the reactivity of the epoxy ring. wiley.comtandfonline.com This reactive handle allows for the covalent attachment of these polymers to various substrates, altering their surface chemistry and imparting desired functionalities. nih.govsigmaaldrich.com

A prominent strategy involves the "grafting-to" or "grafting-from" approach, where polymer chains are attached to a surface to form a polymer brush. nih.gov This can dramatically alter surface properties such as wettability, adhesion, and biocompatibility. For instance, copolymers containing glycidyl (B131873) methacrylate (B99206) (a related epoxy-functional monomer) can be attached to aminated surfaces through a one-step ring-opening reaction, creating a universal coating method for various substrates. wiley.com This approach allows for the introduction of stimuli-responsive or antibacterial properties to surfaces.

| Substrate | Modification Method | Resulting Property |

| Silicon | Grafting-to with GMA-based copolymers | Altered wettability, potential for stimuli-responsive behavior |

| Polypropylene | One-step ring-opening with aminated surface | Enhanced surface functionality |

| Glass | Universal coating with GMA-based copolymers | Introduction of antibacterial properties |

Responsive Polymeric Architectures

"Smart" or responsive polymers, which undergo significant changes in their physical or chemical properties in response to external stimuli, are a major focus of materials research. nih.gov this compound is a valuable monomer in the creation of such materials. By copolymerizing it with stimuli-responsive monomers, researchers can design polymers that react to changes in temperature, pH, or light. acs.orgwiley.com

For example, copolymers of N-isopropylacrylamide and glycidyl methacrylate have been synthesized to create thermoresponsive materials. researchgate.net These polymers exhibit a lower critical solution temperature (LCST), meaning they are soluble in water below a certain temperature and become insoluble above it. nih.gov The epoxy groups on these polymers can then be used to conjugate biomolecules, such as enzymes, creating biohybrid materials with enhanced stability and activity that can be controlled by temperature. mdpi.comacs.org

| Stimulus | Responsive Monomer Co-polymerized with Glycidyl Acrylamide (or similar) | Resulting Polymer Behavior |

| Temperature | N-isopropylacrylamide | Exhibits Lower Critical Solution Temperature (LCST) |

| pH | 2-(N,N-dimethylamino)ethyl methacrylate | pH-induced color changes and conformational shifts |

| Light (UV) | N,N-(dimethylamino) azobenzene (B91143) acrylamide | Reversible isomerization leading to motion in cilia structures |

Polymeric Materials for Environmental Remediation Research (e.g., Heavy Metal Adsorption)

The presence of heavy metal ions in wastewater is a significant environmental concern. mdpi.com Polymers derived from this compound are being investigated for their potential in environmental remediation, particularly for the adsorption of heavy metals. mdpi.comm2polymer.com The epoxy group can be modified to introduce chelating agents that have a high affinity for specific metal ions. mdpi.com

The strategy involves creating polymers with a high density of functional groups capable of binding to heavy metals. mdpi.com For instance, the ring-opening of the epoxide with amines or other nucleophiles can introduce nitrogen- and oxygen-containing functionalities that effectively coordinate with metal ions like copper (Cu²⁺), lead (Pb²⁺), and nickel (Ni²⁺). mdpi.comnih.gov These functionalized polymers can be used as adsorbents to remove toxic metals from contaminated water sources. nih.gov Research has shown that polymer-based nanocomposites often exhibit superior adsorption capacities compared to their individual components. mdpi.com

| Polymer Type | Target Heavy Metal | Adsorption Mechanism |

| Poly(acrylamide-co-acrylic acid) modified materials | Various | Ion exchange and chelation |

| Lignin-acrylamide polymers | Cationic dyes, potentially metals | Flocculation and adsorption |

| Chitosan-based hydrogels | Pb²⁺, Cu²⁺, Cd²⁺ | Chelation by amino and hydroxyl groups |

Building Blocks for Complex Organic Synthesis

Beyond polymer science, this compound serves as a valuable building block in organic synthesis. sigmaaldrich.com Its bifunctional nature allows for the construction of complex molecular architectures, particularly heterocyclic compounds and advanced organic scaffolds. researchgate.netthieme.de

Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. enamine.net The oxirane ring in this compound is a key feature that enables its use in the synthesis of various heterocycles. researchgate.net The epoxide can undergo ring-opening reactions with a variety of nucleophiles, leading to the formation of new heterocyclic systems. researchgate.net

For instance, the reaction of related epoxy-containing compounds with 2-aminopyridines can lead to the formation of imidazo[1,2-a]pyridin-3-ones through a cascade of bond-breaking and bond-forming events. researchgate.net There is also evidence of the rearrangement of a this compound derivative to form a 2-amino furan (B31954) structure. morressier.com These transformations highlight the utility of the oxirane moiety as a precursor to diverse heterocyclic scaffolds.

Precursors for Advanced Organic Scaffolds

The term "organic scaffolds" refers to the core structures of molecules upon which further functional groups can be built. This compound and its derivatives are effective precursors for creating novel and complex organic scaffolds. The combination of the polymerizable double bond and the reactive epoxide allows for sequential and controlled synthetic transformations.

The Staudinger [2+2]-cyclocondensation of epoxyimines with acetoxyketene has been used to create cis-3-acetoxy-4-(3-aryloxiran-2-yl)azetidin-2-ones. researchgate.net These molecules, containing a β-lactam ring fused to an oxirane, can be further transformed into novel bicyclic β-lactams. researchgate.net Such scaffolds are of interest in the development of new pharmaceuticals, including β-lactamase inhibitors. The ability to construct such intricate molecular architectures underscores the importance of this compound as a versatile starting material in the design of advanced organic compounds.

Interfacial Phenomena and Adsorption Mechanisms of Derived Polymers

Polymers derived from this compound, often in the form of copolymers, exhibit significant potential in applications governed by interfacial phenomena, such as adsorption. The presence of both hydrophilic amide groups and reactive epoxy rings allows for a variety of interactions with different surfaces and adsorbates. Research into analogous polymer systems, such as those based on poly(acrylamide-allyl glycidyl ether) and copolymers of glycidyl methacrylate and acrylamide, provides insight into the mechanisms at play.

The adsorption capabilities of these polymers are influenced by a combination of factors including hydrogen bonding, electrostatic interactions, and hydrophobic interactions. For instance, cryogels prepared from poly(acrylamide-allyl glycidyl ether) have been investigated for the adsorption of chlorophenols from aqueous solutions. dergipark.org.tr The binding in such systems is thought to arise from a cooperative effect of hydrophobic interactions between the aromatic rings of the chlorophenols and the polymer backbone, as well as hydrogen bonding involving the amide groups and electrostatic interactions. dergipark.org.tr

The pH of the medium is a critical parameter affecting the adsorption capacity. Studies on related polymer adsorbents show that the surface charge of the polymer and the ionization state of the adsorbate can be manipulated by altering the pH, thereby influencing the electrostatic interactions. For chlorophenol adsorption on poly(acrylamide-allyl glycidyl ether) cryogels, the highest adsorption was observed at an acidic pH of 2.0. dergipark.org.tr Similarly, for the adsorption of metal ions like Cu(II) and Pb(II) on functionalized poly(glycidyl methacrylate-co-divinylbenzene), the optimal pH was found to be around 5.8. mdpi.com